

Application Notes & Protocols: Isomaltitol as a Bulking Agent in Sugar-Free Confectionery Research

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Compound of Interest

Compound Name: *Isomaltitol*

Cat. No.: *B1672253*

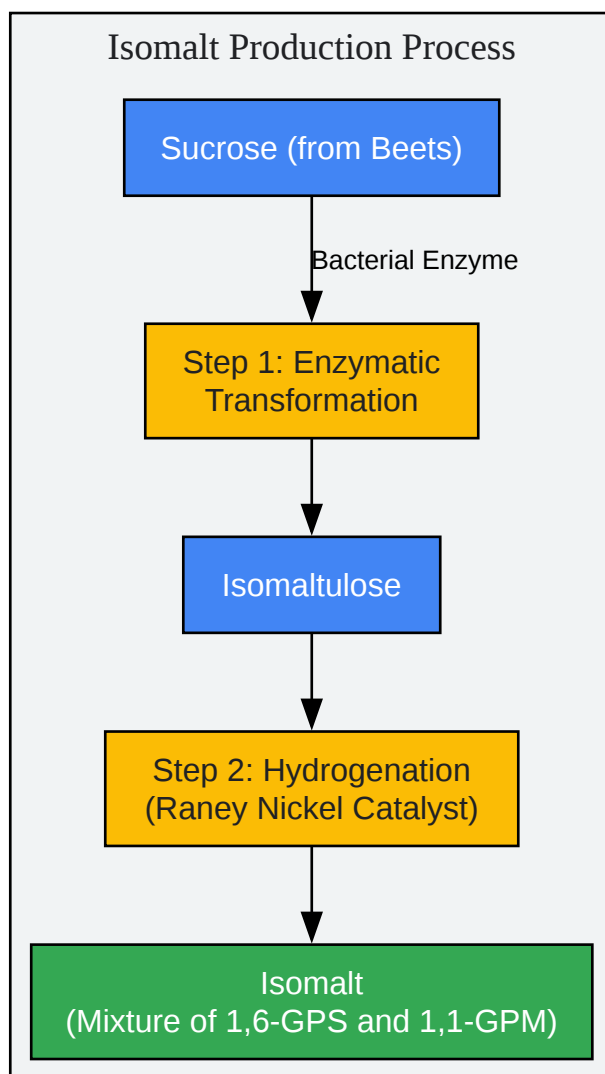
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isomaltitol, commonly known as isomalt, is a sugar alcohol (polyol) derived from sucrose.^[1] It is a widely utilized bulking agent in the food and pharmaceutical industries, particularly in the formulation of sugar-free confectionery.^[2] Its utility stems from a unique combination of physical and chemical properties that mimic sugar, including providing bulk, texture, and moderate sweetness, while offering significant advantages such as reduced caloric content, a low glycemic index, and non-cariogenicity.^{[3][4]}

The production of isomalt is a two-stage process involving the enzymatic rearrangement of sucrose to isomaltulose, followed by hydrogenation.^[1] This results in an equimolar mixture of two disaccharide alcohols: 6-O- α -D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-Glucopyranosyl-D-mannitol (1,1-GPM). These properties make isomalt an ideal candidate for replacing sucrose in various confectionery products like hard candies, chocolates, chewing gums, and gummies. This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers investigating the use of isomalt as a bulking agent.



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Caption: Isomalt production workflow from sucrose.

Physicochemical and Nutritional Properties

Isomalt's functional properties are central to its application in sugar-free confectionery. It provides about half the calories of sucrose and has a sweetness level that is 45-65% that of sugar, with a clean taste profile and no significant cooling effect, unlike some other polyols. Crucially for confectionery, it has low hygroscopicity (it absorbs very little moisture), which contributes to the stability and extended shelf-life of the final product.

Property	Value / Description	References
Chemical Name	Mixture of 6-O- α -D-Glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O- α -D-Glucopyranosyl-D-mannitol (1,1-GPM)	
Caloric Value	~2.0 kcal/g	
Relative Sweetness	0.45 - 0.65 (Sucrose = 1.0)	
Glycemic Index	Low; minimal impact on blood sugar and insulin levels	
Dental Health	Non-cariogenic; does not promote tooth decay	
Hygroscopicity	Very low; resists moisture absorption	
Glass Transition Temp (Tg)	High; suitable for stable hard candies	
Solubility	Varies with temperature; lower than sucrose	
Appearance	White, crystalline, odorless substance	

Applications in Sugar-Free Confectionery Hard Candies

Isomalt is the leading sugar replacer for hard candies due to its high resistance to crystallization and low hygroscopicity. These properties ensure that candies remain clear, non-sticky, and stable throughout their shelf life, often without the need for individual wrapping. The manufacturing process involves cooking an isomalt solution to high temperatures (e.g., 160°C) to achieve a low moisture content (2-3%) and a stable glassy state.

Research has shown that the hardness of sugar-free hard candies increases with higher levels of isomalt in formulations that also contain other polyols like maltitol syrup and xylitol. An optimized formulation for desirable hard candy was found to be 90.21% isomalt, 8.63% maltitol syrup, and 1.16% xylitol.

Formulation (Polyol Blend)	Hardness (N)	Key Observation	Reference
89.5% Isomalt, 10.5% Maltitol Syrup	Highest Value	Increasing isomalt level increases candy hardness.	
60% Isomalt, 40% Maltitol Syrup	Relatively Low	Blending ratio significantly affects molecular interactions and hardness.	
High Xylitol Blends	Decreased Hardness	Xylitol can negatively impact texture but improve clarity.	

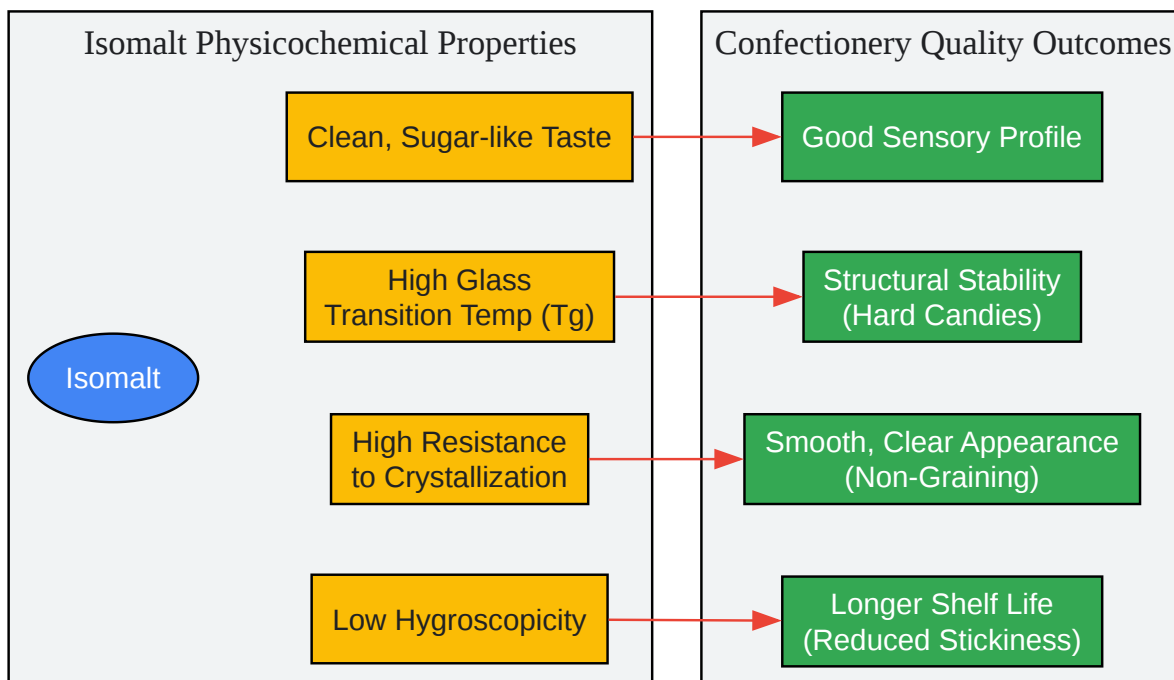
Sugar-Free Chocolate

In chocolate manufacturing, isomalt serves as a bulk sweetener that replaces sucrose. Its low hygroscopicity is advantageous, preventing moisture absorption during production. The rheological properties of molten chocolate, such as viscosity, are critical for processing and sensory perception. Studies have shown that isomalt-containing chocolate formulations have rheological properties comparable to those made with sucrose.

Sweetener	Particle Size	Effect on Apparent Viscosity	Reference
Isomalt	Fine	Higher viscosity compared to sucrose and maltitol.	
Maltitol	Fine	Similar or lower viscosity compared to sucrose.	
Xylitol	Fine	Significantly increased viscosity and yield stress.	

Chewing Gum and Gummies

Isomalt is used in both the core and the coating of sugar-free chewing gum. The coating, often made of polyols, provides initial sweetness, flavor, and a characteristic crunch. In gummies, achieving the desired texture with sugar substitutes can be challenging. While isomalt can be used, careful formulation is required to avoid a gritty or overly hard texture. Other polyols like sorbitol and xylitol, or fiber-based syrups, are often used in combination to achieve the ideal chewiness and stability.



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Caption: Relationship between isomalt properties and confectionery quality.

Experimental Protocols

The following protocols are generalized methodologies based on published research for the development and analysis of sugar-free confectionery using isomalt.

Protocol 1: Production of Sugar-Free Hard Candy

Objective: To produce a stable, amorphous (glassy) sugar-free hard candy using isomalt as the primary bulking agent.

Materials:

- Isomalt
- Other polyols as required (e.g., maltitol syrup, xylitol)
- High-intensity sweetener (e.g., sucralose, acesulfame K)

- Citric acid
- Food-grade flavoring and coloring
- Deionized water
- Cooking vessel with a heat source
- High-temperature thermometer
- Molds or a cooling slab

Procedure:

- Combine isomalt, any other bulk sweeteners, and water in the cooking vessel.
- Heat the mixture while stirring gently until all solids are dissolved.
- Continue to heat the syrup without stirring, monitoring the temperature closely.
- Cook the mass to a final temperature of approximately 160-170°C to achieve a final moisture content of 2-3%.
- Remove from heat and allow boiling to cease.
- Carefully mix in the pre-dissolved high-intensity sweetener, citric acid, color, and flavor. Mix quickly and thoroughly to ensure homogeneity.
- Deposit the hot mass into molds or pour it onto a cooled, oiled slab.
- Allow the candies to cool completely at ambient temperature until they are hard and brittle.
- Once cooled, remove the candies from the molds and store them in airtight containers with a desiccant for further analysis.

Protocol 2: Texture Analysis of Hard Candy

Objective: To quantitatively measure the hardness of sugar-free hard candy samples.

Equipment:

- Texture Analyzer equipped with a cylindrical probe (e.g., 2mm or 5mm diameter).
- Hard candy samples from Protocol 1.

Procedure:

- Allow candy samples to equilibrate to a standard room temperature and humidity for at least 2 hours before testing.
- Secure a single candy on the testing platform of the Texture Analyzer.
- Set the instrument parameters:
 - Test Mode: Compression
 - Pre-Test Speed: 1.0 mm/s
 - Test Speed: 0.5 mm/s
 - Post-Test Speed: 10.0 mm/s
 - Target Distance: 2.0 mm (or until fracture)
 - Trigger Force: 5 g
- Initiate the test. The probe will descend, compress the candy until it fractures, and then retract.
- Record the peak force (in Newtons, N) required to fracture the candy. This value represents the hardness.
- Repeat the measurement for a statistically significant number of candies from the same batch (e.g., n=10) and calculate the mean and standard deviation.

Protocol 3: Sensory Evaluation of Chewing Gum

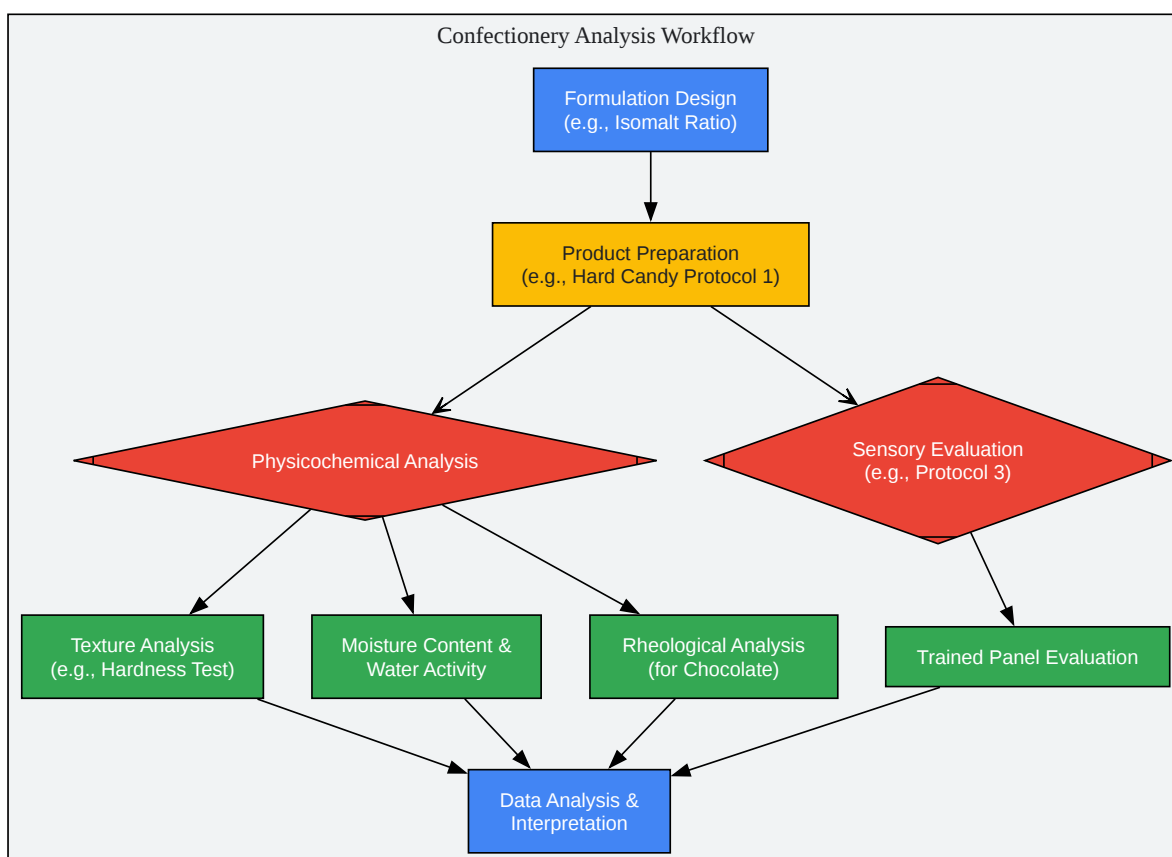
Objective: To evaluate the sensory attributes of sugar-free chewing gum using a trained panel.

Materials:

- Chewing gum samples with varying formulations.
- Water and unsalted crackers for palate cleansing.
- Sensory evaluation booths with controlled lighting and ventilation.
- Evaluation forms or software.

Procedure:

- Recruit and train a panel of 8-12 individuals to identify and quantify specific sensory attributes.
- Define the key attributes for evaluation, which can be divided into stages:
 - Initial Stage (0-10 seconds): Appearance, initial hardness, crumbliness, flavor impact.
 - Intermediate Stage (10 seconds - 2 minutes): Sweetness intensity, flavor character, texture evolution (cohesion), smoothness.
 - Final Stage (2-10 minutes): Residual sweetness, flavor permanence, gum base texture.
- Provide panelists with one sample at a time, coded with random three-digit numbers.
- Instruct panelists to chew the sample and rate the intensity of each attribute at specified time points using a structured scale (e.g., a 9-point hedonic scale or a 15-cm line scale).
- Ensure panelists cleanse their palate with water and crackers between samples.
- Collect the data and perform statistical analysis (e.g., ANOVA, PCA) to identify significant differences between formulations.



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Caption: General experimental workflow for confectionery analysis.

Conclusion

Isomalt is a versatile and highly functional bulking agent for the development of sugar-free confectionery. Its unique physicochemical properties, particularly its low hygroscopicity and high thermal stability, make it exceptionally suitable for hard candies and beneficial for chocolates. While its application in softer confections like gummies requires careful formulation, its overall performance as a sucrose replacer is well-documented. The protocols outlined in this document provide a foundational framework for researchers to systematically investigate and optimize the use of isomalt in novel sugar-free and reduced-calorie confectionery products.

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